molecular formula C17H16ClNO2 B3386088 2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide CAS No. 69984-25-4

2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide

Cat. No.: B3386088
CAS No.: 69984-25-4
M. Wt: 301.8 g/mol
InChI Key: BFVYSPGKIADILF-UHFFFAOYSA-N
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Description

2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide is an organic compound with a complex structure that includes a benzoyl group, a chloroethyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide typically involves the reaction of benzoyl chloride with N-(2-chloroethyl)-N-methylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and safety of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the benzoyl group, converting it into a benzyl alcohol derivative.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under mild conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of azido or thiocyanato derivatives.

Scientific Research Applications

2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anticancer or antimicrobial properties.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that can alter biological activity. The benzoyl group may also participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Benzoyl-N-(2-chloroethyl)pyrrole
  • 2-Benzoyl-N-(2-chloroethyl)-N-nitrosohydrazinecarboxamide

Comparison: 2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide is unique due to the presence of both a chloroethyl group and a methylbenzamide moiety, which confer distinct chemical reactivity and biological activity. Compared to 2-Benzoyl-N-(2-chloroethyl)pyrrole, it has a different core structure that may result in varied interactions with biological targets. The nitrosohydrazinecarboxamide derivative, on the other hand, introduces additional functional groups that can further diversify its chemical and biological properties.

Properties

IUPAC Name

2-benzoyl-N-(2-chloroethyl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c1-19(12-11-18)17(21)15-10-6-5-9-14(15)16(20)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVYSPGKIADILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)C(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10605606
Record name 2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69984-25-4
Record name 2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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